molecular formula C22H19N3O3S2 B2874913 4-(N,N-dimethylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 313662-05-4

4-(N,N-dimethylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No.: B2874913
CAS No.: 313662-05-4
M. Wt: 437.53
InChI Key: JMLJPQRZNQTXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-dimethylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N2O2SC_{19}H_{20}N_2O_2S, with a molecular weight of approximately 348.44 g/mol. The compound features a thiazole ring, a naphthalene moiety, and a sulfamoyl group, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression, such as EGFR and HER-2. This inhibition can lead to reduced cell proliferation in cancerous tissues .
  • Antimicrobial Properties : The thiazole ring is known for its antimicrobial activity, which may extend to this compound as well. Thiazole derivatives often exhibit significant antibacterial effects against various pathogens .
  • Anti-inflammatory Effects : Sulfamoyl compounds are frequently studied for their anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have demonstrated that related compounds exhibit potent anticancer effects. For instance, derivatives targeting EGFR and HER-2 showed significant anti-proliferative activity against breast cancer cell lines (MCF-7 and SK-BR-3), suggesting that similar mechanisms may be at play with this compound .

CompoundCell LineIC50 (µM)Mechanism
YH-9MCF-75.0EGFR Inhibition
YH-9SK-BR-33.5HER-2 Inhibition

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties. For example, compounds structurally related to the target molecule have shown efficacy against Gram-positive and Gram-negative bacteria.

Compound TypeBacteria TestedInhibition (%)
Thiazole DerivativeE. coli88.46
Thiazole DerivativeS. aureus91.66

Case Studies

  • Case Study on Anticancer Properties : A study involving the synthesis of various thiazole derivatives demonstrated that compounds similar to This compound exhibited selective inhibition of cancer cell growth while sparing normal cells, highlighting their therapeutic potential in oncology .
  • Case Study on Antimicrobial Efficacy : Another investigation evaluated the antimicrobial activity of thiazole-containing compounds against clinical isolates of bacteria, revealing promising results for future drug development aimed at treating resistant infections .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)17-12-10-16(11-13-17)21(26)24-22-23-20(14-29-22)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLJPQRZNQTXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.